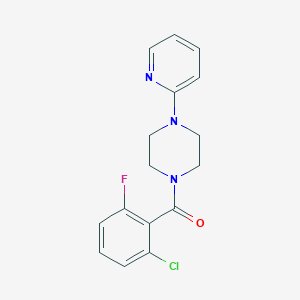
1-(2-chloro-6-fluorobenzoyl)-4-(2-pyridinyl)piperazine
描述
1-(2-chloro-6-fluorobenzoyl)-4-(2-pyridinyl)piperazine is a chemical compound that is part of a broader class of piperazine derivatives. These compounds have been studied extensively due to their diverse biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
Synthesis of piperazine derivatives often involves reductive amination, amide hydrolysis, and N-alkylation processes. For instance, Yang Fang-wei (2013) synthesized a similar compound, 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, using these methods, and characterized it using 1HNMR, 19FNMR, and ESI-MS (Yang Fang-wei, 2013).
Molecular Structure Analysis
X-ray crystallography is a common method for determining the molecular structure of such compounds. For example, the study by S. Naveen et al. (2009) on a similar compound, 1-benzhydryl-4-(4-chloro-2-fluoro-benzenesulfonyl)-piperazine, revealed its crystalline structure and conformation using X-ray diffraction studies (S. Naveen et al., 2009).
Chemical Reactions and Properties
Piperazine derivatives typically exhibit a variety of chemical reactions due to their functional groups. The synthesis and reactions often involve multiple steps, including cyclization, condensation, and substitution reactions. These steps are crucial for modifying the chemical properties for specific applications.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are often characterized using techniques like LCMS, NMR, and IR spectroscopy. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate by C. Sanjeevarayappa et al. (2015) involved comprehensive characterization using these methods (C. Sanjeevarayappa et al., 2015).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
(2-chloro-6-fluorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O/c17-12-4-3-5-13(18)15(12)16(22)21-10-8-20(9-11-21)14-6-1-2-7-19-14/h1-7H,8-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGYFCFGPDHYCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49673109 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-methoxyphenyl)sulfonyl]-4-(2-methyl-3-furoyl)piperazine](/img/structure/B4430364.png)
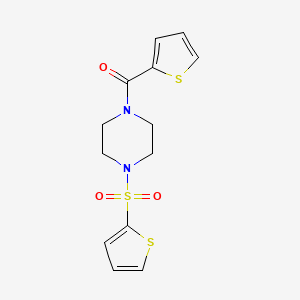
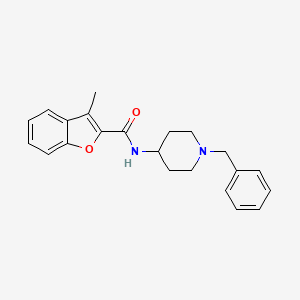
![4-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]morpholine](/img/structure/B4430384.png)
![ethyl 4-methyl-2-{[(5-methyl-3-thienyl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4430392.png)
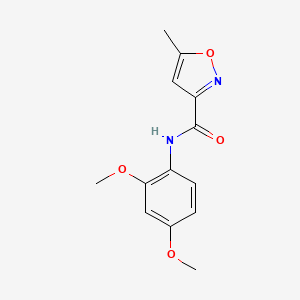

![N-{3-[(cyclopropylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B4430417.png)
![5-bromo-N-[2-(4-morpholinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4430429.png)
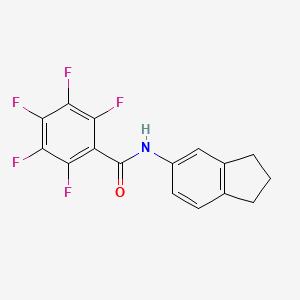
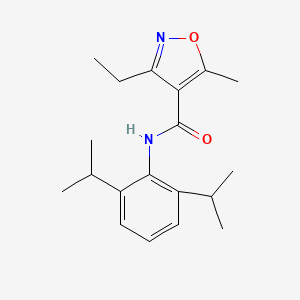
![4-[(4-bromo-3-chloro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B4430463.png)
![ethyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4430464.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4430478.png)